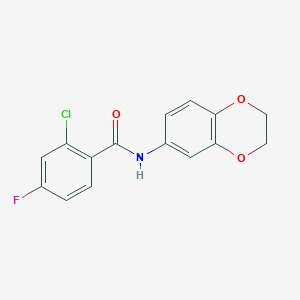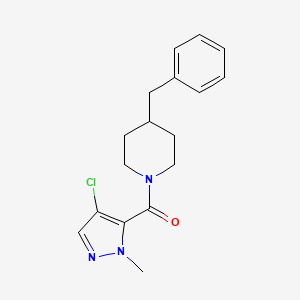
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide is a chemical compound with a complex structure that includes a chlorinated benzamide group, a fluorinated benzene ring, and a benzodioxin moiety
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzodioxin moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorinated benzamide group is then introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a chlorinated benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-difluorobenzamide
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for various applications .
特性
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-12-7-9(17)1-3-11(12)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCWIXQSXDGTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5289868.png)
![2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5289871.png)

![(2E,6E)-2,6-bis[(2E,4E)-5-(dimethylamino)penta-2,4-dien-1-ylidene]cyclohexanone](/img/structure/B5289911.png)
![N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5289915.png)

![(3aS,6aR)-5-(2-methyl-3H-benzimidazole-5-carbonyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid](/img/structure/B5289923.png)
![2-(3-Chlorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B5289937.png)
![7-acetyl-6-(2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289941.png)
![Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate](/img/structure/B5289946.png)

![2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5289960.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5289970.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5289971.png)
